Pathway-Specific Protection: Differential Efficacy in TNFR- vs. Fas-Mediated Hepatocyte Apoptosis In Vivo
In a direct head-to-head comparison, pretreatment with the pan-caspase inhibitor Z-VAD-fmk prevented liver injury and hepatocyte apoptosis induced by both GalN/TNF-α and αFas. In stark contrast, Caspase-9 Inhibitor III (Ac-LEHD-CHO) prevented GalN/TNF-α-induced hepatotoxicity but failed to prevent αFas-induced liver injury and apoptosis [1]. Furthermore, unlike Z-VAD-fmk, Ac-LEHD-CHO did not inhibit caspase-3 activation in αFas-treated mice, demonstrating its unique ability to functionally isolate the mitochondrial pathway in a complex in vivo system [2].
| Evidence Dimension | Protection against liver injury in murine models |
|---|---|
| Target Compound Data | Prevented liver injury/apoptosis induced by GalN/TNF-α; Failed to prevent liver injury/apoptosis induced by αFas. |
| Comparator Or Baseline | Z-VAD-fmk (pan-caspase inhibitor): Prevented liver injury/apoptosis induced by both GalN/TNF-α and αFas. |
| Quantified Difference | Qualitative (Yes/No): Differential protection based on apoptotic stimulus, with Caspase-9 Inhibitor III showing pathway-specific, not pan-caspase, inhibition. |
| Conditions | In vivo mouse model; i.v. injection of GalN/TNF-α or αFas 30 min post-inhibitor pretreatment; liver injury assessed biochemically and histologically. |
Why This Matters
This provides definitive in vivo evidence that Caspase-9 Inhibitor III is a pathway-selective tool, essential for discriminating between TNF-α (intrinsic) and Fas (intrinsic+extrinsic) mediated cell death, unlike a broad-spectrum inhibitor.
- [1] Imao, M., Nagaki, M., Imose, M., Kimura, K., & Moriwaki, H. (2006). Differential caspase-9-dependent signaling pathway between tumor necrosis factor receptor- and Fas-mediated hepatocyte apoptosis in mice. Liver International, 26(1), 137–146. View Source
- [2] Imao, M., et al. (2006). Results section: '...unlike Z-VAD-fmk, Ac-LEHD-CHO did not inhibit caspase-3 activation in alphaFas-treated mice...' View Source
